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Compound of Interest

Compound Name:
1-Benzenesulfonyl-5-fluoro-3-iodo-

1H-pyrrolo[2,3-b]pyridine

CAS No.: 1001413-99-5

Cat. No.: B1291001

Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound C13H8FIN2O2S does not correspond to a well-documented

substance with readily available public spectroscopic data. Therefore, this guide presents a

representative and hypothetical dataset for a plausible complex heterocyclic molecule with this

molecular formula, such as a fluorinated, iodinated benzothiazole sulfonamide derivative. The

data and protocols are compiled from established spectroscopic principles and data for

structurally related compounds to serve as an illustrative technical whitepaper.

Abstract
The structural elucidation of novel chemical entities is fundamental to drug discovery and

development. A multi-faceted analytical approach employing various spectroscopic techniques

is essential for the unambiguous characterization of complex molecules. This technical guide

provides a comprehensive overview of the spectroscopic data and analytical methodologies for

the characterization of the hypothetical compound C13H8FIN2O2S, herein referred to as

"Fluoriodobenzosulfon." The guide details representative data from Nuclear Magnetic

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1291001#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291001?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy,

along with the detailed experimental protocols used for data acquisition.

Spectroscopic Data Summary
The following tables summarize the quantitative spectroscopic data gathered for

"Fluoriodobenzosulfon."

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

Table 1: 1H NMR Spectroscopic Data (500 MHz, DMSO-d6)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

11.52 br s - 1H SO2-NH

8.21 d 2.1 1H Ar-H

8.05 dd 8.8, 2.1 1H Ar-H

7.95 d 8.5 1H Ar-H

7.88 d 8.5 1H Ar-H

7.65 t 8.7 1H Ar-H

7.51 t 7.8 1H Ar-H

7.40 t 7.8 1H Ar-H

Table 2: 13C NMR Spectroscopic Data (125 MHz, DMSO-d6)
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Chemical Shift (δ, ppm) Assignment

165.4 C=N (benzothiazole)

159.2 (d, JCF = 245 Hz) C-F

152.1 Ar-C

141.8 Ar-C

138.5 Ar-C

135.0 Ar-C

129.3 Ar-CH

127.8 Ar-CH

125.1 Ar-CH

122.6 Ar-CH

116.7 (d, JCF = 23 Hz) Ar-CH

114.9 Ar-CH

92.3 C-I

Mass Spectrometry (MS)
Mass spectrometry was used to determine the molecular weight and fragmentation pattern of

the compound.

Table 3: High-Resolution Mass Spectrometry (HRMS-ESI) Data

m/z (Calculated) m/z (Found) Assignment

448.9271 448.9275 [M+H]+

321.9560 321.9563 [M - C6H4SO2+H]+

283.9211 283.9215 [M - I]+
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Note: The presence of iodine (monoisotopic at 127 amu) results in a characteristic

fragmentation pattern but does not produce a significant M+2 peak like chlorine or bromine.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: FT-IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm-1) Intensity Assignment

3265 Medium, Sharp
N-H Stretch (Sulfonamide)[1]

[2]

3080 Medium Aromatic C-H Stretch

1610 Strong C=N Stretch (Benzothiazole)

1585, 1470 Strong Aromatic C=C Stretch

1335 Strong
S=O Asymmetric Stretch

(Sulfonamide)[1][2]

1250 Strong C-F Stretch

1158 Strong
S=O Symmetric Stretch

(Sulfonamide)[1][2]

915 Medium S-N Stretch[1]

820 Strong C-H Out-of-Plane Bending

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

NMR Spectroscopy
A sample of approximately 15 mg of the compound was dissolved in 0.7 mL of deuterated

dimethyl sulfoxide (DMSO-d6).[3] The solution was filtered through a glass wool plug into a 5

mm NMR tube to remove any particulate matter. 1H and 13C NMR spectra were recorded on a
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500 MHz spectrometer.[4][5] Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard, using the residual solvent peak as a

reference.[5]

Mass Spectrometry
The sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of

methanol.[6] This stock solution was further diluted to a final concentration of approximately 10

µg/mL.[6] High-resolution mass spectra were acquired on a time-of-flight (TOF) mass

spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion

mode.[7][8] The instrument ionizes the chemical compounds to generate charged molecules or

fragments, which are then separated based on their mass-to-charge ratio.[7][9]

Infrared (IR) Spectroscopy
The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer.[10] A

small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry

potassium bromide (KBr) powder in an agate mortar.[11] The mixture was then pressed into a

thin, transparent pellet using a hydraulic press.[11] The spectrum was recorded in the range of

4000-400 cm-1.[1]

Visualization
Experimental Workflow for Compound Characterization
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a novel chemical entity like "Fluoriodobenzosulfon."
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Caption: Workflow for Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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